5,5-dimethylhexanenitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H15N |

|---|---|

Molecular Weight |

125.21 g/mol |

IUPAC Name |

5,5-dimethylhexanenitrile |

InChI |

InChI=1S/C8H15N/c1-8(2,3)6-4-5-7-9/h4-6H2,1-3H3 |

InChI Key |

WVRLZGYZLCMBOU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)CCCC#N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 5,5-dimethylhexanenitrile: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,5-dimethylhexanenitrile is a saturated fatty nitrile characterized by a hexane (B92381) backbone with two methyl groups at the C5 position and a terminal nitrile functional group. This structure imparts specific chemical properties that make it a molecule of interest in organic synthesis and as a potential building block in the development of more complex chemical entities. This technical guide provides a comprehensive overview of the chemical properties, structure, and available technical data for this compound.

Chemical Structure

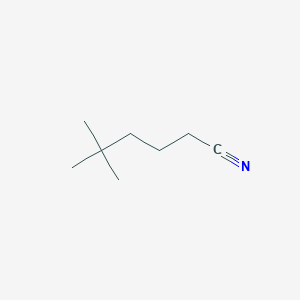

The structural attributes of this compound are fundamental to its chemical behavior. The presence of a tertiary butyl group at one end of the aliphatic chain introduces significant steric hindrance, which can influence its reactivity. The nitrile group provides a site for a variety of chemical transformations.

IUPAC Name: this compound Molecular Formula: C₈H₁₅N CAS Number: 121253-77-8 SMILES: CC(C)(C)CCCC#N InChI: InChI=1S/C8H15N/c1-8(2,3)6-4-5-7-9/h4-6H2,1-3H3 InChIKey: WVRLZGYZLCMBOU-UHFFFAOYSA-N

Molecular Visualization

The following diagram illustrates the two-dimensional structure of this compound.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Weight | 125.21 g/mol | |

| XLogP3-AA (Computed) | 2.5 | |

| Hydrogen Bond Donor Count (Computed) | 0 | |

| Hydrogen Bond Acceptor Count (Computed) | 1 | |

| Rotatable Bond Count (Computed) | 3 | |

| Topological Polar Surface Area (Computed) | 23.8 Ų | |

| Heavy Atom Count (Computed) | 9 | |

| Boiling Point | Data not available | |

| Melting Point | Data not available | |

| Density | Data not available | |

| Solubility | Data not available |

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not extensively documented in publicly available literature. However, a plausible synthetic route can be inferred from standard organic chemistry transformations and protocols for analogous compounds.

A common method for the synthesis of nitriles is through the nucleophilic substitution of an alkyl halide with a cyanide salt. A potential synthetic pathway for this compound is outlined below. This proposed workflow is based on general principles and has not been experimentally validated from the cited sources.

Proposed Synthesis Workflow:

-

Halogenation of 5,5-dimethyl-1-hexanol: The starting material, 5,5-dimethyl-1-hexanol, would first be converted to a more reactive alkyl halide. This can be achieved using standard halogenating agents such as phosphorus tribromide (PBr₃) for the bromide or thionyl chloride (SOCl₂) for the chloride. The reaction would typically be carried out in an appropriate solvent, such as diethyl ether or dichloromethane, under controlled temperature conditions to avoid side reactions.

-

Nucleophilic Substitution with Cyanide: The resulting 5,5-dimethylhexyl halide would then undergo a nucleophilic substitution reaction with a cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN). This reaction is typically performed in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to enhance the nucleophilicity of the cyanide ion. The reaction mixture would be heated to facilitate the displacement of the halide and formation of the nitrile.

-

Work-up and Purification: Following the reaction, a standard aqueous work-up would be necessary to remove inorganic salts and the solvent. The crude this compound would then be purified, likely through distillation under reduced pressure, to yield the final product.

Spectroscopic Data

While comprehensive, experimentally verified spectroscopic data for this compound is limited in the public domain, some information is available.

-

Mass Spectrometry: GC-MS data for this compound is indicated to be available, which would be crucial for confirming its molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show a characteristic sharp absorption band for the nitrile (C≡N) stretching vibration, typically in the range of 2260-2220 cm⁻¹. Strong C-H stretching bands from the alkyl chain would also be prominent around 2960-2850 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would be expected to show a singlet for the nine equivalent protons of the tert-butyl group. The methylene (B1212753) protons of the hexanenitrile (B147006) chain would appear as multiplets, with chemical shifts and coupling patterns determined by their proximity to the nitrile and tert-butyl groups.

-

¹³C NMR: The carbon NMR spectrum would provide distinct signals for each of the unique carbon atoms in the molecule. The nitrile carbon would appear in the downfield region (typically 115-125 ppm), while the quaternary carbon of the tert-butyl group and the various methylene carbons would have characteristic chemical shifts in the upfield region.

-

Safety and Handling

Specific toxicity and handling data for this compound are not well-documented. However, as with all nitriles, it should be handled with caution in a well-ventilated fume hood, as they can be toxic if inhaled, ingested, or absorbed through the skin. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times.

Conclusion

This compound is a specialty chemical with a defined structure that suggests its utility in targeted organic synthesis. While comprehensive experimental data on its physical properties and detailed synthetic protocols are not widely available, its structural characterization is well-established. The provided information, including its structural identifiers and computed properties, serves as a valuable resource for researchers and professionals in the fields of chemistry and drug development who may consider this molecule for their synthetic endeavors. Further experimental investigation is warranted to fully characterize its physical properties and reaction kinetics.

An In-depth Technical Guide to 5,5-dimethylhexanenitrile

CAS Number: 121253-77-8

Prepared for: Researchers, scientists, and drug development professionals.

Introduction

5,5-dimethylhexanenitrile, with the CAS number 121253-77-8, is an aliphatic nitrile of interest in organic synthesis and potentially in the development of novel chemical entities. Its structure, featuring a sterically hindered neopentyl-like group, presents unique characteristics in terms of reactivity and physicochemical properties. This guide provides a comprehensive overview of its chemical properties, a detailed hypothetical synthesis protocol, and a discussion of its potential biological relevance based on the broader class of alkyl nitriles.

Chemical and Physical Properties

Due to a lack of experimentally determined data in publicly available literature, the following table summarizes the computed physicochemical properties of this compound. These values are predictions and should be used as estimates.

Table 1: Computed Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₅N | PubChem[1] |

| Molecular Weight | 125.21 g/mol | PubChem[1] |

| XLogP3-AA (LogP) | 2.5 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem[1] |

| Exact Mass | 125.120449 g/mol | PubChem[1] |

| Monoisotopic Mass | 125.120449 g/mol | PubChem[1] |

| Topological Polar Surface Area | 23.8 Ų | PubChem[1] |

| Heavy Atom Count | 9 | PubChem[1] |

| Complexity | 110 | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| InChI | InChI=1S/C8H15N/c1-8(2,3)6-4-5-7-9/h4-6H2,1-3H3 | PubChem[1] |

| InChIKey | WVRLZGYZLCMBOU-UHFFFAOYSA-N | PubChem[1] |

| SMILES | CC(C)(C)CCCC#N | PubChem[1] |

Synthesis

Proposed Experimental Protocol: Synthesis of this compound via Kolbe Nitrile Synthesis

Reaction:

(CH₃)₃CCH₂CH₂CH₂Br + NaCN → (CH₃)₃CCH₂CH₂CH₂CN + NaBr

Materials:

-

Sodium cyanide (NaCN)

-

Dimethyl sulfoxide (B87167) (DMSO), anhydrous

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium cyanide (1.1 equivalents) in anhydrous DMSO under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Alkyl Halide: To the stirred solution, add 1-bromo-4,4-dimethylpentane (1.0 equivalent) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to 80-100 °C and maintain this temperature with stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). Due to the sterically hindered nature of the substrate, the reaction may require several hours to reach completion.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

-

Extraction: Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).

-

Washing: Combine the organic extracts and wash them with brine to remove any remaining DMSO and salts.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude this compound by vacuum distillation.

Safety Precautions: Sodium cyanide is highly toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Synthesis Workflow

References

Spectroscopic Profile of 5,5-dimethylhexanenitrile: A Technical Guide

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 5,5-dimethylhexanenitrile (C₈H₁₅N). In the absence of publicly available experimental spectra for this specific compound, this document leverages predictive models and data from analogous structures to offer valuable insights into its expected spectral characteristics. The information presented is intended to support researchers in the identification, characterization, and quality control of this compound.

Predicted Spectroscopic Data Summary

The quantitative spectroscopic data for this compound are summarized in the tables below. These predictions are based on established spectroscopic principles and computational algorithms.

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, Field Strength: 500 MHz)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~2.31 | Triplet | 2H | -CH₂-CN (C2) |

| ~1.68 | Multiplet | 2H | -CH₂- (C3) |

| ~1.45 | Multiplet | 2H | -CH₂- (C4) |

| ~0.90 | Singlet | 9H | -C(CH₃)₃ (C6) |

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, Field Strength: 125 MHz)

| Chemical Shift (ppm) | Assignment |

| ~119.8 | -CN (C1) |

| ~43.5 | -CH₂- (C4) |

| ~32.2 | -C(CH₃)₃ (C5) |

| ~29.1 | -C(CH₃)₃ (C6) |

| ~24.5 | -CH₂- (C3) |

| ~17.1 | -CH₂-CN (C2) |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2958 | Strong | C-H stretch (alkane) |

| ~2870 | Medium | C-H stretch (alkane) |

| ~2247 | Medium | C≡N stretch (nitrile) |

| ~1465 | Medium | C-H bend (alkane) |

| ~1367 | Medium | C-H bend (gem-dimethyl) |

Table 4: Predicted Mass Spectrometry (MS) Data (Electron Ionization)

| m/z | Relative Intensity (%) | Assignment |

| 125 | 5 | [M]⁺ (Molecular Ion) |

| 110 | 20 | [M - CH₃]⁺ |

| 69 | 100 | [M - C₄H₉]⁺ (loss of tert-butyl group) |

| 57 | 80 | [C₄H₉]⁺ (tert-butyl cation) |

| 41 | 60 | [C₃H₅]⁺ (allyl cation) |

Experimental Protocols

The following sections detail generalized experimental protocols for acquiring the spectroscopic data discussed. These methodologies are standard practices and can be adapted for the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : For a standard ¹H NMR spectrum, dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). For ¹³C NMR, a higher concentration of 20-50 mg is typically required. The sample should be fully dissolved to ensure a homogeneous solution.

-

Instrument Setup : The prepared sample solution is transferred to a 5 mm NMR tube. The spectrometer is locked onto the deuterium (B1214612) signal of the solvent, and the magnetic field is shimmed to achieve optimal homogeneity.

-

Data Acquisition : For ¹H NMR, a standard pulse sequence is used with a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed.

-

Data Processing : The resulting Free Induction Decay (FID) is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline corrected, and referenced (typically to the residual solvent peak or an internal standard like TMS). Integration of the signals in the ¹H NMR spectrum provides the relative ratios of the different types of protons.

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR) : For Attenuated Total Reflectance (ATR) FT-IR, a small amount of liquid this compound is placed directly onto the ATR crystal. A pressure clamp is applied to ensure good contact between the sample and the crystal.

-

Background Collection : A background spectrum of the empty ATR crystal is collected to account for atmospheric and instrumental interferences.

-

Sample Analysis : The sample spectrum is then recorded. The instrument measures the absorption of infrared radiation by the sample at different wavenumbers.

-

Data Processing : The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Introduction : A dilute solution of this compound in a volatile organic solvent (e.g., methanol, acetonitrile) is introduced into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization : In the ion source (e.g., using electron ionization - EI), the molecules are bombarded with high-energy electrons, leading to the formation of a molecular ion ([M]⁺) and various fragment ions.

-

Mass Analysis : The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection : The separated ions are detected, and their abundance is recorded, generating a mass spectrum which is a plot of relative intensity versus m/z.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

An In-depth Technical Guide to the Synthesis of 5,5-dimethylhexanenitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the most plausible synthetic pathways for 5,5-dimethylhexanenitrile, a valuable building block in organic synthesis. The document details the core synthetic strategy, experimental protocols, and relevant data, tailored for an audience in research and development.

Introduction

This compound is an aliphatic nitrile containing a sterically hindered neopentyl-like fragment. This structural motif is of interest in medicinal chemistry and materials science for its ability to impart unique conformational properties and metabolic stability to molecules. This guide focuses on the most direct and efficient method for its preparation: the nucleophilic substitution of a suitable alkyl halide with a cyanide salt, commonly known as the Kolbe nitrile synthesis.

Primary Synthesis Pathway: Kolbe Nitrile Synthesis

The most viable and widely applicable method for the synthesis of this compound is the Kolbe nitrile synthesis. This reaction involves the nucleophilic attack of a cyanide anion on an alkyl halide, resulting in the formation of a carbon-carbon bond and the corresponding nitrile.

A key challenge in the synthesis of this compound is the sterically hindered nature of the neopentyl-like substrate, which can be prone to rearrangement reactions under certain conditions. However, the use of a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) has been shown to facilitate the direct SN2 displacement without rearrangement, even for sterically hindered primary halides.[1]

The proposed primary synthesis pathway is the reaction of 1-bromo-4,4-dimethylpentane (B1339465) with sodium cyanide in DMSO.

Reaction Scheme

Caption: Kolbe nitrile synthesis of this compound.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound, adapted from established procedures for similar neopentyl-type halides.[1]

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| 1-bromo-4,4-dimethylpentane | ≥98% | Commercially Available |

| Sodium Cyanide (NaCN) | ≥98% | Commercially Available |

| Dimethyl Sulfoxide (DMSO), anhydrous | ≥99.8% | Commercially Available |

| Diethyl Ether (Et₂O), anhydrous | ACS Grade | Commercially Available |

| Saturated aqueous Sodium Chloride (Brine) | Prepared in-house | |

| Anhydrous Magnesium Sulfate (B86663) (MgSO₄) | Commercially Available |

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: In a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, add sodium cyanide (1.1 equivalents). Place the flask under a nitrogen or argon atmosphere.

-

Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to the flask to create a slurry of the sodium cyanide. Many inorganic cyanides have good solubility in DMSO, which facilitates the reaction.[2]

-

Substrate Addition: Dissolve 1-bromo-4,4-dimethylpentane (1.0 equivalent) in a minimal amount of anhydrous DMSO and add it to the dropping funnel. Add the solution of the alkyl bromide dropwise to the stirred slurry of sodium cyanide over a period of 30-60 minutes.

-

Reaction Conditions: After the addition is complete, heat the reaction mixture to a temperature between 90-140°C.[1] The progress of the reaction can be monitored by gas chromatography (GC) or thin-layer chromatography (TLC) by observing the disappearance of the starting alkyl bromide. The reaction time will vary depending on the scale and temperature but can range from 2 to 24 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a large volume of ice-cold water.

-

Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (3 x volume of the aqueous phase). The addition of a small amount of salt to the aqueous layer can aid in the separation of the layers.[3]

-

Combine the organic extracts and wash sequentially with water and then with brine to remove residual DMSO and inorganic salts.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

-

-

Purification:

-

The crude product is purified by vacuum distillation to yield pure this compound.

-

Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

Quantitative Data

| Parameter | Expected Value | Notes |

| Yield | 60-80% | Yields are highly dependent on reaction conditions and purity of reagents. |

| Reaction Time | 2-24 hours | Dependent on temperature and scale. |

| Reaction Temperature | 90-140 °C | Higher temperatures generally lead to faster reaction rates. |

| Purity (post-distillation) | >98% | Achievable with efficient vacuum distillation. |

Characterization Data

The following table summarizes the key identifiers and predicted spectroscopic data for this compound.

| Property | Value | Source |

| CAS Number | 121253-77-8 | PubChem[4] |

| Molecular Formula | C₈H₁₅N | PubChem[4] |

| Molecular Weight | 125.21 g/mol | PubChem[4] |

| ¹³C NMR (Predicted) | δ (ppm): 119.9 (CN), 39.1 (CH₂), 30.1 (C(CH₃)₃), 29.2 (CH₃), 24.8 (CH₂), 16.9 (CH₂) | PubChem[4] |

| ¹H NMR (Predicted) | δ (ppm): 2.3 (t, 2H), 1.6 (m, 2H), 1.3 (m, 2H), 0.9 (s, 9H) | - |

| IR Spectroscopy (Predicted) | ν (cm⁻¹): ~2245 (C≡N stretch) | - |

Safety Considerations

-

Sodium Cyanide: Sodium cyanide is a highly toxic substance. All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, is mandatory. An appropriate cyanide antidote kit should be readily available.

-

1-bromo-4,4-dimethylpentane: This is a lachrymator and irritant. Handle with care in a fume hood.

-

Dimethyl Sulfoxide (DMSO): DMSO can facilitate the absorption of other chemicals through the skin. It is crucial to avoid skin contact.

Conclusion

The synthesis of this compound can be effectively achieved through the Kolbe nitrile synthesis by reacting 1-bromo-4,4-dimethylpentane with sodium cyanide in DMSO. This method is advantageous as it minimizes the risk of rearrangement reactions common with neopentyl-like substrates. The provided experimental protocol, based on well-established procedures for analogous compounds, offers a reliable starting point for the laboratory-scale preparation of this valuable synthetic intermediate. Careful adherence to safety protocols is paramount when working with cyanide-containing reagents.

References

An In-depth Technical Guide to the Physical Properties of 5,5-dimethylhexanenitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a focused overview of the key physical properties of 5,5-dimethylhexanenitrile, specifically its boiling point and density. Due to the limited availability of experimentally determined data for this specific compound, this document outlines the standard methodologies for determining these properties, alongside a framework for recording and visualizing the workflow for such characterizations.

Quantitative Physical Properties

A comprehensive understanding of a compound's physical properties is fundamental for its application in research and development. The boiling point provides insight into a substance's volatility, while density is crucial for mass-to-volume conversions and formulation development.

| Physical Property | Value | Units | Method of Determination |

| Boiling Point | Not Available | °C or K | Experimental / Predicted |

| Density | Not Available | g/cm³ or g/mL | Experimental / Predicted |

| Molecular Weight | 125.21 | g/mol | Computed[1] |

| XLogP3-AA | 2.5 | Computed[1] |

Experimental Protocols for Determination of Physical Properties

Accurate determination of boiling point and density requires standardized and meticulously executed experimental procedures. The following sections detail widely accepted methodologies.

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor. Several methods can be employed for its determination, with the choice often depending on the quantity of the substance available.

2.1.1. Thiele Tube Method

This method is suitable for small sample volumes.

-

Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), rubber band or wire, heating mantle or Bunsen burner, and heat transfer fluid (e.g., mineral oil).

-

Procedure:

-

A small amount of this compound is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.

-

The test tube is attached to a thermometer.

-

The assembly is placed in a Thiele tube containing a heat transfer fluid.

-

The side arm of the Thiele tube is gently heated, causing the heat transfer fluid to circulate and heat the sample evenly.

-

As the temperature approaches the boiling point, a stream of bubbles will emerge from the open end of the capillary tube.

-

Heating is discontinued, and the apparatus is allowed to cool slowly.

-

The boiling point is the temperature at which the liquid is drawn back into the capillary tube.

-

2.1.2. Simple Distillation Method

This method is appropriate when a larger volume of the liquid is available and can also serve as a purification step.

-

Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle, and boiling chips.

-

Procedure:

-

The distillation flask is charged with this compound and a few boiling chips.

-

The distillation apparatus is assembled, ensuring the thermometer bulb is positioned correctly at the vapor outlet to the condenser.

-

The liquid is heated to a steady boil.

-

The temperature is recorded when the vapor condensation ring is stable on the thermometer bulb. This stable temperature reading is the boiling point.

-

Determination of Density

Density is the mass of a substance per unit volume. It is a fundamental physical property that can be used to identify a substance.

2.2.1. Gravimetric Method using a Pycnometer or Graduated Cylinder

This is a straightforward and common method for determining the density of a liquid.

-

Apparatus: Pycnometer or a graduated cylinder, and an analytical balance.

-

Procedure:

-

The mass of a clean, dry pycnometer or graduated cylinder is accurately measured using an analytical balance.

-

A known volume of this compound is added to the pycnometer or graduated cylinder.

-

The mass of the container with the liquid is measured.

-

The mass of the liquid is determined by subtracting the mass of the empty container from the mass of the container with the liquid.

-

The density is calculated by dividing the mass of the liquid by its volume. For higher precision, this should be repeated multiple times to obtain an average value.[2]

-

Workflow for Physical Property Determination

The logical flow of determining the physical properties of a chemical compound like this compound can be visualized. This process begins with acquiring the compound and proceeds through the experimental determination and data analysis.

Caption: Workflow for determining the physical properties of a chemical compound.

References

An In-depth Technical Guide to the Reactivity and Stability of 5,5-Dimethylhexanenitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical reactivity and stability of 5,5-dimethylhexanenitrile. Given the limited availability of specific experimental data for this compound, this document draws upon established principles of organic chemistry, data from analogous aliphatic nitriles, and relevant toxicological studies to provide a robust predictive assessment of its properties. This information is intended to support research, development, and safety protocols for professionals working with this and similar molecules.

Chemical and Physical Properties

This compound is an aliphatic nitrile with a molecular formula of C8H15N.[1] The structure consists of a hexanenitrile (B147006) backbone with two methyl groups on the C5 position. The presence of the nitrile group and the tertiary butyl-like moiety at the opposite end of the alkyl chain are key determinants of its chemical behavior.

Table 1: Computed Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 125.21 g/mol | [1] |

| Molecular Formula | C8H15N | [1] |

| IUPAC Name | This compound | [1] |

| SMILES | CC(C)(C)CCCC#N | [1] |

| XLogP3 | 2.5 | [1] |

Reactivity of the Nitrile Functional Group

The reactivity of this compound is dominated by the chemistry of the nitrile group (-C≡N). This group can undergo a variety of transformations, making it a versatile intermediate in organic synthesis.

Table 2: Summary of Key Reactions of Aliphatic Nitriles

| Reaction Type | Reagents and Conditions | Product |

| Hydrolysis (Acid-Catalyzed) | H3O+, heat | 5,5-Dimethylhexanoic acid |

| Hydrolysis (Base-Catalyzed) | NaOH or KOH, H2O, heat | 5,5-Dimethylhexanamide, then 5,5-dimethylhexanoate salt |

| Reduction to Primary Amine | 1. LiAlH4, ether; 2. H2O or H2, Ni catalyst, high pressure | 6,6-Dimethylheptan-1-amine |

| Reduction to Aldehyde | 1. DIBAL-H, toluene, -78 °C; 2. H2O | 5,5-Dimethylhexanal |

| Reaction with Grignard Reagents | 1. R-MgBr, ether; 2. H3O+ | Ketone (after hydrolysis of imine intermediate) |

The steric hindrance from the 5,5-dimethyl groups is not expected to significantly impact the reactivity of the distant nitrile group.

Stability and Decomposition

The stability of aliphatic nitriles is a critical consideration for their safe handling and storage. Thermal decomposition can lead to the release of toxic fumes.

Thermal Stability

Table 3: Thermal Decomposition Data for Selected Aliphatic Dinitriles

| Compound | Molecular Formula | Onset Decomposition Temp. (°C) | Primary Decomposition Products |

| Malononitrile | CH₂(CN)₂ | ~130 | Polymerization, toxic fumes (cyanide, nitrogen oxides)[2] |

| Succinonitrile | C₂H₄(CN)₂ | ~220 (evaporation) | Evaporates before significant decomposition[2] |

| Glutaronitrile | C₃H₆(CN)₂ | > 250 (estimated) | Hydrogen cyanide, ammonia, various nitriles[2] |

| Adiponitrile | C₄H₈(CN)₂ | > 300 (estimated) | Hydrogen cyanide, ammonia, various nitriles[2] |

Based on these trends, this compound is likely to have an onset of decomposition temperature well above 200 °C, but experimental verification is essential.

Toxicological Profile and Relevance in Drug Development

Mechanism of Toxicity

The primary toxicological concern for aliphatic nitriles is their potential to release cyanide through metabolic processes.[4] This is catalyzed by cytochrome P450 enzymes in the liver.[4][5] The liberated cyanide can then inhibit cytochrome c oxidase, disrupting cellular respiration.[4] The signs of toxicity for saturated aliphatic nitriles are primarily related to central nervous system effects, consistent with cyanide poisoning.[6]

Role in Pharmaceuticals

The nitrile group is a common functional group in many approved pharmaceutical agents.[7] It is generally considered to be metabolically stable and can contribute to improved pharmacokinetic profiles, including enhanced solubility and bioavailability.[7] The nitrile group can act as a hydrogen bond acceptor or a polar interacting group with biological targets.[8] In most pharmaceutical contexts, the nitrile group does not undergo metabolic cleavage to release cyanide.[7]

Experimental Protocols

Representative Synthesis of an Aliphatic Nitrile

While a specific protocol for this compound is not published, a reliable method for the synthesis of a structurally similar compound, 6-chloro-2,2-dimethylhexanenitrile, involves a two-step process from the corresponding alcohol.[9] This can be adapted for the synthesis of this compound from 5,5-dimethylhexan-1-ol (B3050655).

Step 1: Tosylation of the Alcohol The primary alcohol is converted to its tosylate to create a good leaving group.

-

Dissolve 5,5-dimethylhexan-1-ol in anhydrous pyridine (B92270) and cool to 0 °C.

-

Slowly add p-toluenesulfonyl chloride portion-wise, maintaining the temperature below 5 °C.

-

Stir at 0 °C for several hours until the starting material is consumed (monitor by TLC).

-

Work up the reaction by pouring it into cold HCl and extracting with a suitable organic solvent (e.g., dichloromethane).

Step 2: Nucleophilic Substitution with Cyanide The tosylate is displaced by cyanide to form the nitrile.

-

Prepare a suspension of sodium cyanide in a polar aprotic solvent like DMSO and heat to 90 °C.[9]

-

Slowly add a solution of the tosylate from Step 1 in DMSO to the heated cyanide suspension.[9]

-

Maintain the reaction at 90 °C and monitor its progress by GC until the tosylate is consumed.[9]

-

After cooling, the reaction mixture is poured into ice-water and the product is extracted.[9]

Caution: This synthesis involves highly toxic sodium cyanide and should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Visualizations

General Reactivity of the Nitrile Group

Caption: General reaction pathways of the nitrile functional group.

General Metabolic Pathway of Aliphatic Nitriles

Caption: Simplified metabolic activation of aliphatic nitriles leading to cyanide release.

Experimental Workflow for Thermal Decomposition Analysis

Caption: General workflow for analyzing the thermal decomposition of a chemical compound.

References

- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. nrc-publications.canada.ca [nrc-publications.canada.ca]

- 4. Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Comparative toxicities of aliphatic nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. benchchem.com [benchchem.com]

5,5-dimethylhexanenitrile molecular weight and formula (C8H15N)

Molecular Formula: C8H15N Molecular Weight: 125.21 g/mol [1]

This technical guide provides a comprehensive overview of 5,5-dimethylhexanenitrile, a nitrile compound with the chemical formula C8H15N and a molecular weight of 125.21 g/mol .[1] While specific experimental data and in-depth research on this compound are limited in publicly available literature, this document consolidates the known information and draws parallels with related compounds to offer insights for researchers, scientists, and drug development professionals.

Physicochemical Properties

Quantitative data for this compound is summarized in the table below. This information is primarily based on computational models and data available in chemical databases.

| Property | Value | Source |

| Molecular Formula | C8H15N | PubChem |

| Molecular Weight | 125.21 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| SMILES | CC(C)(C)CCCC#N | [1] |

| InChIKey | WVRLZGYZLCMBOU-UHFFFAOYSA-N | [1] |

Synthesis and Reactivity

Detailed, peer-reviewed synthesis protocols specifically for this compound are not widely documented. However, general synthetic routes for aliphatic nitriles can be considered. One common method involves the nucleophilic substitution of a corresponding haloalkane (e.g., 1-bromo-4,4-dimethylpentane) with a cyanide salt.

The reactivity of this compound is expected to be characteristic of aliphatic nitriles. The nitrile group can undergo a variety of chemical transformations, making it a potentially useful intermediate in organic synthesis. Key reactions include:

-

Hydrolysis: Conversion to the corresponding carboxylic acid (5,5-dimethylhexanoic acid) under acidic or basic conditions.

-

Reduction: Transformation to the primary amine (5,5-dimethylhexylamine) using reducing agents like lithium aluminum hydride (LiAlH4).

-

Organometallic Addition: Reaction with Grignard or organolithium reagents to form ketones after hydrolysis of the intermediate imine.

These potential reactions are illustrated in the logical relationship diagram below.

Caption: Potential chemical transformations of this compound.

Applications in Drug Development

While there is no specific information on the application of this compound in drug development, its structural motifs and the chemical handles it possesses suggest potential areas of exploration. The gem-dimethyl group can enhance metabolic stability and lipophilicity, which are often desirable properties in drug candidates. The nitrile group can act as a key pharmacophore or be converted into other functional groups, such as amines or carboxylic acids, which are common in bioactive molecules.

Analytical Characterization

A standardized, validated analytical method for this compound is not available in the literature. However, based on its structure, a general workflow for its analysis can be proposed. Gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS) would likely be the most suitable technique for its separation and identification due to its expected volatility.

The following diagram outlines a logical workflow for the analytical characterization of a synthesized batch of this compound.

Caption: A logical workflow for the analysis of this compound.

Safety Information

Conclusion

This compound is a simple aliphatic nitrile for which detailed experimental research is not extensively published. Its known properties are primarily derived from computational data. Based on the general reactivity of nitriles, it holds potential as a building block in organic synthesis. Further research is required to elucidate its specific chemical properties, biological activity, and potential applications in fields such as drug discovery. Researchers interested in this compound should rely on established principles of organic chemistry for its synthesis and characterization, while exercising appropriate safety precautions.

References

IUPAC nomenclature of 5,5-dimethylhexanenitrile and its isomers

An In-depth Technical Guide to the IUPAC Nomenclature of 5,5-dimethylhexanenitrile and its Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitriles, organic compounds containing the −C≡N functional group, are pivotal intermediates in organic synthesis. Their versatile reactivity allows for transformation into a variety of other functional groups, including amines, carboxylic acids, and ketones. Consequently, nitriles are integral to the synthesis of numerous pharmaceuticals, agrochemicals, and materials. An exacting understanding of their nomenclature is paramount for unambiguous scientific communication. This guide provides a detailed examination of the IUPAC nomenclature of this compound and its structural isomers, presents available physicochemical data, details relevant experimental protocols, and illustrates the isomeric relationships.

According to IUPAC rules, nitriles are typically named by adding the suffix "-nitrile" to the name of the parent alkane that includes the carbon of the cyano group. The chain is numbered starting with the nitrile carbon as position 1. Alternatively, the prefix "cyano-" can be used when the nitrile is treated as a substituent.[1][2]

Isomers of this compound

This compound has the molecular formula C8H15N. Its structural isomers encompass a range of compounds varying by carbon chain length, branching, and the position of the nitrile group. This section details the IUPAC nomenclature for a selection of these isomers.

Data Presentation

The following table summarizes the IUPAC names and available quantitative data for this compound and several of its isomers. It is important to note that while data for some common isomers are available, specific experimental values for many branched isomers, including this compound itself, are not widely reported in publicly available literature.

| IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) | Refractive Index |

| This compound | C8H15N | 125.21 | Not available | Not available | Not available |

| Octanenitrile (B114854) | C8H15N | 125.21 | 198-200[3][4] | 0.814[4] | 1.420[3][4] |

| 2-Ethylhexanenitrile (B1616730) | C8H15N | 125.21 | 193[5][6][7][8][9] | 0.811[5][6][7][8][9] | 1.419[5][7] |

| 2,2-Dimethylhexanenitrile | C8H15N | 125.22[10] | Not available | Not available | Not available |

| 2,4-Dimethylhexanenitrile | C8H15N | 125.21[11] | Not available | Not available | Not available |

| 2,5-Dimethylhexanenitrile | C8H15N | 125.21[12] | Not available | Not available | Not available |

| 4,5-Dimethylhexanenitrile | C8H15N | 125.21[13] | Not available | Not available | Not available |

Isomeric Relationships

The structural diversity of C8H15N nitriles can be visualized as a network of isomers. The diagram below illustrates the relationship between the parent compound, this compound, and other representative isomers, highlighting variations in chain length and substituent positions.

Caption: Isomeric relationships of C8H15N nitriles.

Experimental Protocols

Synthesis of 2-Ethylhexanenitrile from 2-Ethylhexyl Bromide

This method, a variation of the Kolbe nitrile synthesis, involves the nucleophilic substitution of a halide with a cyanide ion.[14]

-

Reaction: CH₃(CH₂)₃CH(C₂H₅)CH₂Br + NaCN → CH₃(CH₂)₃CH(C₂H₅)CN + NaBr

-

Materials:

-

2-Ethylhexyl bromide (1-bromo-2-ethylhexane)

-

Sodium cyanide (NaCN)

-

Dimethyl sulfoxide (B87167) (DMSO), anhydrous

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

-

Protocol:

-

Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer and reflux condenser, dissolve sodium cyanide in anhydrous DMSO.

-

Reagent Addition: Slowly add 2-ethylhexyl bromide to the stirred solution.

-

Heating: Heat the reaction mixture under reflux. Monitor the reaction's progress using gas chromatography (GC) or thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

-

Extraction: Extract the aqueous layer multiple times with diethyl ether.

-

Washing: Combine the organic extracts and wash with brine to remove residual DMSO and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent via rotary evaporation.

-

Purification: The crude 2-ethylhexanenitrile can be purified by vacuum distillation.[14]

-

Synthesis of 2-Ethylhexanenitrile from 2-Ethylhexanamide (B1203107) (Dehydration)

This protocol describes the dehydration of a primary amide to form a nitrile.[6][7]

-

Reaction: CH₃(CH₂)₃CH(C₂H₅)CONH₂ → CH₃(CH₂)₃CH(C₂H₅)CN + H₂O

-

Materials:

-

2-Ethylhexanamide

-

Thionyl chloride (SOCl₂)

-

Anhydrous benzene (B151609) or toluene

-

-

Protocol:

-

Setup: In a round-bottom flask with a reflux condenser and magnetic stirrer, dissolve 2-ethylhexanamide in anhydrous benzene.

-

Reaction: Slowly add thionyl chloride to the solution. The reaction may be exothermic and require initial cooling. Heat the mixture to 75–80°C and maintain this temperature for approximately 4.5 hours.[6]

-

Work-up: After cooling, carefully pour the reaction mixture over ice water to quench any remaining thionyl chloride.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the organic layer and wash it with a dilute sodium bicarbonate solution, followed by a brine wash.

-

Purification: Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure. The final product can be isolated by distillation.[7][9] A yield of 94% has been reported for this method.[7]

-

Conclusion

This guide has provided a comprehensive overview of the IUPAC nomenclature for this compound and its structural isomers. While a systematic naming convention exists, a notable gap in the literature is the lack of readily available experimental data and synthesis protocols for many of the more complex branched isomers. The provided data and protocols for common isomers like octanenitrile and 2-ethylhexanenitrile serve as a valuable reference for researchers in the field. The continued exploration and documentation of the properties and synthesis of a wider range of nitrile isomers will undoubtedly contribute to advancements in organic chemistry and drug development.

References

- 1. teachy.ai [teachy.ai]

- 2. Nitrile nomenclature [quimicaorganica.org]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. 124-12-9 CAS MSDS (OCTANENITRILE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. 2,2-Dimethylhexanenitrile | CymitQuimica [cymitquimica.com]

- 11. Hexanenitrile, 2,4-dimethyl- | C8H15N | CID 59716262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 2,5-Dimethylhexanenitrile | C8H15N | CID 43316788 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 4,5-Dimethylhexanenitrile | C8H15N | CID 83904797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

Potential Precursors for the Synthesis of 5,5-Dimethylhexanenitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of potential precursors and synthetic pathways for the preparation of 5,5-dimethylhexanenitrile, a valuable nitrile compound with applications in organic synthesis and as a building block for more complex molecules. This document details key synthetic strategies, including the nucleophilic substitution of alkyl halides, the hydrocyanation of alkenes, the conversion of primary alcohols, and the transformation of carboxylic acids. Each method is presented with a focus on its precursors, general reaction conditions, and expected outcomes.

Core Synthetic Strategies and Precursors

The synthesis of this compound can be approached through several strategic disconnections, each pointing to a different set of potential starting materials. The primary retrosynthetic pathways identify 1-halo-4,4-dimethylpentane, 5,5-dimethyl-1-hexene, 5,5-dimethylhexan-1-ol (B3050655), and 5,5-dimethylhexanoic acid as key precursors. The selection of a particular route will depend on factors such as the availability and cost of the starting material, desired yield, and scalability of the reaction.

| Precursor Name | Chemical Structure | Synthetic Pathway | Key Reagents |

| 1-Bromo-4,4-dimethylpentane (B1339465) | BrCH2CH2CH2C(CH3)3 | Kolbe Nitrile Synthesis (SN2) | Sodium Cyanide (NaCN) |

| 5,5-Dimethyl-1-hexene | CH2=CHCH2CH2C(CH3)3 | Hydrocyanation | Hydrogen Cyanide (HCN), Ni or Rh catalyst |

| 5,5-Dimethylhexan-1-ol | HOCH2CH2CH2CH2C(CH3)3 | Two-step: Tosylation and Cyanation | 1. p-Toluenesulfonyl chloride (TsCl), Pyridine2. Sodium Cyanide (NaCN) |

| 5,5-Dimethylhexanoic acid | HOOCCH2CH2CH2C(CH3)3 | Amide formation and Dehydration | 1. Thionyl chloride (SOCl2), Ammonia (NH3)2. Dehydrating agent (e.g., P2O5, SOCl2) |

Experimental Protocols

The following sections provide detailed experimental methodologies for the synthesis of this compound from the identified precursors.

Method 1: Synthesis from 1-Bromo-4,4-dimethylpentane via Kolbe Nitrile Synthesis

This method utilizes the well-established Kolbe nitrile synthesis, a nucleophilic substitution reaction between an alkyl halide and a metal cyanide.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add sodium cyanide (1.2 eq.) and a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO).

-

Reagent Addition: To the stirred suspension, add 1-bromo-4,4-dimethylpentane (1.0 eq.) dropwise at room temperature.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 80-100 °C and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to afford this compound.

Method 2: Synthesis from 5,5-Dimethylhexan-1-ol via Tosylation and Cyanation

This two-step procedure involves the conversion of the primary alcohol to a good leaving group (tosylate), followed by nucleophilic substitution with a cyanide salt.

Experimental Protocol:

Step 1: Tosylation of 5,5-Dimethylhexan-1-ol

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 5,5-dimethylhexan-1-ol (1.0 eq.) in anhydrous pyridine (B92270) or dichloromethane.

-

Reagent Addition: Cool the solution in an ice bath and add p-toluenesulfonyl chloride (TsCl, 1.1 eq.) portion-wise, maintaining the temperature below 5 °C.

-

Reaction Conditions: Stir the reaction mixture at 0 °C for several hours, and then allow it to warm to room temperature overnight.

-

Work-up: Quench the reaction by adding cold water. Extract the mixture with an organic solvent, wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate and concentrate in vacuo to yield the crude tosylate.

Step 2: Cyanation of the Tosylate

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the crude tosylate from the previous step in a polar aprotic solvent like DMSO or acetone.

-

Reagent Addition: Add sodium cyanide (1.5 eq.) to the solution.

-

Reaction Conditions: Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC or GC).

-

Work-up and Purification: Follow the work-up and purification procedure described in Method 1.

Synthetic Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthetic pathways.

Caption: Synthesis of this compound via Kolbe nitrile synthesis.

Caption: Two-step synthesis of this compound from the corresponding alcohol.

Concluding Remarks

The selection of an optimal synthetic route for this compound depends on a variety of factors including precursor availability, cost, and the desired scale of production. The Kolbe nitrile synthesis starting from 1-bromo-4,4-dimethylpentane offers a direct and efficient method. The two-step conversion from 5,5-dimethylhexan-1-ol provides an alternative when the corresponding alcohol is more readily available. Further research and process optimization for the hydrocyanation of 5,5-dimethyl-1-hexene and the conversion of 5,5-dimethylhexanoic acid could also yield viable and efficient synthetic pathways. The detailed protocols provided in this guide serve as a foundation for researchers to develop and refine the synthesis of this important chemical intermediate.

An In-depth Technical Guide on the Thermodynamic Data for 5,5-dimethylhexanenitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract: 5,5-dimethylhexanenitrile is a nitrile compound with potential applications in organic synthesis and as an intermediate for specialty chemicals. A thorough understanding of its thermodynamic properties, such as enthalpy of formation, entropy, and heat capacity, is crucial for process development, safety analysis, and computational modeling. This technical guide addresses the current landscape of thermodynamic data for this compound. It has been determined that specific experimental thermodynamic data for this compound is not available in the current public literature. This guide, therefore, provides a comprehensive overview of the theoretical background and standardized experimental protocols that can be employed to determine these essential properties. Additionally, it presents computed physical property data and outlines computational methods for theoretical estimation.

Introduction

This compound (C₈H₁₅N) is an aliphatic nitrile characterized by a tert-butyl group at the 5-position. Its molecular structure influences its physical and chemical properties, which are of interest in various fields of chemical research and development. Thermodynamic data are fundamental to understanding the stability, reactivity, and energy profile of a chemical compound. Such data are critical for designing and optimizing synthetic routes, ensuring process safety, and performing molecular modeling and simulations.

Currently, there is a notable absence of published experimental studies detailing the thermodynamic properties of this compound. This guide aims to bridge this gap by providing researchers with the necessary foundational knowledge and methodologies to obtain this data.

Available Physicochemical Data

While experimental thermodynamic data is not available, several physical and chemical properties have been computed and are available in public databases such as PubChem. These properties provide a starting point for understanding the molecule's characteristics.

Table 1: Computed Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 125.21 g/mol | PubChem[1] |

| Molecular Formula | C₈H₁₅N | PubChem[1] |

| XLogP3-AA | 2.5 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem[1] |

| Exact Mass | 125.120449483 Da | PubChem[1] |

| Monoisotopic Mass | 125.120449483 Da | PubChem[1] |

| Topological Polar Surface Area | 23.8 Ų | PubChem[1] |

| Heavy Atom Count | 9 | PubChem[1] |

| Complexity | 110 | PubChem[1] |

Experimental Protocols for Thermodynamic Data Determination

The following sections detail the generalized experimental protocols that can be used to determine the key thermodynamic properties of this compound.

Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation can be determined experimentally using combustion calorimetry.

Principle: The compound is completely combusted in a high-pressure oxygen atmosphere within a bomb calorimeter. The heat released during the combustion (enthalpy of combustion, ΔcH°) is measured by observing the temperature change of the surrounding water bath. The enthalpy of formation is then calculated using Hess's Law, based on the known enthalpies of formation of the combustion products (CO₂, H₂O, and N₂).

Detailed Experimental Protocol:

-

Sample Preparation: A precisely weighed sample of high-purity this compound (typically 0.5 - 1.0 g) is placed in a crucible within the bomb calorimeter. A fuse wire is positioned to ensure ignition.

-

Calorimeter Setup: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm. It is then submerged in a known quantity of water in the calorimeter's insulated jacket. The initial temperature of the water is recorded with high precision.

-

Combustion: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is monitored and recorded at regular intervals until it reaches a maximum and then begins to cool.

-

Data Analysis: The heat capacity of the calorimeter system is predetermined using a standard substance with a known heat of combustion (e.g., benzoic acid). The corrected temperature rise from the experiment is used to calculate the heat of combustion of the sample.

-

Calculation: The standard enthalpy of formation is calculated from the standard enthalpy of combustion using the following reaction and Hess's Law: C₈H₁₅N(l) + 11.75 O₂(g) → 8 CO₂(g) + 7.5 H₂O(l) + 0.5 N₂(g) ΔfH°(C₈H₁₅N) = 8 * ΔfH°(CO₂) + 7.5 * ΔfH°(H₂O) - ΔcH°(C₈H₁₅N)

Heat Capacity (Cp) and Entropy (S°)

Heat capacity can be measured using techniques like Differential Scanning Calorimetry (DSC) or adiabatic calorimetry over a range of temperatures.

Principle: Adiabatic calorimetry involves supplying a known amount of heat to the sample in a thermally isolated environment and measuring the resulting temperature increase. DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference.

Detailed Experimental Protocol (Adiabatic Calorimetry):

-

Sample Preparation: A known mass of this compound is sealed in a sample container within the calorimeter.

-

Calorimeter Setup: The sample container is placed in an adiabatic shield, and the entire assembly is cooled to a low temperature (e.g., near absolute zero).

-

Heating and Measurement: A known quantity of electrical energy is supplied to the sample, and the resulting temperature increase is measured. This is repeated in small increments across the desired temperature range.

-

Calculation of Heat Capacity: The heat capacity (Cp) at each temperature is calculated as the ratio of the heat supplied to the temperature change.

-

Calculation of Entropy: The standard entropy (S°) at a given temperature (T) is determined by integrating the heat capacity data from 0 K to T, accounting for the entropies of any phase transitions: S°(T) = ∫(Cp/T) dT from 0 to T

Computational Approaches to Estimate Thermodynamic Data

In the absence of experimental data, computational chemistry provides powerful tools for predicting thermodynamic properties.

Principle: Quantum mechanical methods, such as Density Functional Theory (DFT) and ab initio calculations (e.g., G3, G4 theories), can be used to calculate the electronic energy of a molecule. By performing frequency calculations, vibrational, rotational, and translational contributions to the thermodynamic properties can be determined. These calculations can provide reliable estimates for enthalpy of formation, entropy, and heat capacity.[2]

Methodology Workflow:

-

Molecular Geometry Optimization: The 3D structure of this compound is optimized to find its lowest energy conformation.

-

Frequency Calculation: Vibrational frequencies are calculated at the optimized geometry. These frequencies are used to compute the vibrational partition function.

-

Thermochemical Analysis: The electronic energy and the results from the frequency calculation are used to determine the enthalpy, entropy, and heat capacity at various temperatures using statistical mechanics principles.[2]

Mandatory Visualization

The following diagram illustrates a generalized workflow for the determination of the thermodynamic properties of a chemical compound like this compound, combining both experimental and computational approaches.

References

Methodological & Application

Application Notes and Protocols for the Use of 5,5-Dimethylhexanenitrile in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,5-Dimethylhexanenitrile is an aliphatic nitrile characterized by the presence of a sterically demanding tert-butyl group. This structural feature influences its reactivity, often requiring tailored synthetic protocols compared to less hindered nitriles. The nitrile functional group is a versatile synthon in organic chemistry, capable of being transformed into a variety of other functional groups, including amines, carboxylic acids, amides, and heterocycles. These transformations make this compound a potential building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The tert-butyl group can impart desirable pharmacokinetic properties in drug candidates, such as increased metabolic stability and lipophilicity.

Key Synthetic Transformations

The primary applications of this compound in organic synthesis revolve around the transformation of the nitrile group. The main synthetic pathways include hydrolysis to 5,5-dimethylhexanoic acid, reduction to 5,5-dimethylhexylamine, and α-alkylation to introduce further complexity.

1. Hydrolysis to 5,5-Dimethylhexanoic Acid

The conversion of this compound to 5,5-dimethylhexanoic acid is a fundamental transformation. Due to the steric hindrance, forcing conditions such as strong acid or base and elevated temperatures are typically necessary.

Experimental Protocol (General for Hindered Nitriles):

-

Materials: this compound, concentrated sulfuric acid (H₂SO₄) or sodium hydroxide (B78521) (NaOH), water, diethyl ether (or other suitable organic solvent), hydrochloric acid (HCl) for acidification, sodium bicarbonate (NaHCO₃), anhydrous magnesium sulfate (B86663) (MgSO₄).

-

Procedure (Acid-Catalyzed):

-

In a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq).

-

Carefully add a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v).

-

Heat the mixture to reflux (typically 100-120 °C) and monitor the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Reaction times can be prolonged (24-48 hours).

-

After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Extract the aqueous layer with diethyl ether (3 x volume).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 5,5-dimethylhexanoic acid.

-

Purify by distillation or recrystallization.

-

-

Procedure (Base-Catalyzed):

-

In a round-bottom flask with a reflux condenser, dissolve this compound (1.0 eq) in a suitable solvent like ethanol (B145695).

-

Add an aqueous solution of sodium hydroxide (e.g., 20-40%).

-

Heat the mixture to reflux and monitor the reaction.

-

Upon completion, cool the mixture and remove the organic solvent under reduced pressure.

-

Acidify the aqueous residue with concentrated HCl to precipitate the carboxylic acid.

-

Extract the product with an organic solvent, wash, dry, and purify as described above.

-

Table 1: Representative Data for Hydrolysis of Sterically Hindered Nitriles (Analogous Systems)

| Substrate (Analogue) | Conditions | Product | Yield (%) | Reference |

| Pivalonitrile | H₂SO₄, H₂O, reflux | Pivalic Acid | High | General Knowledge |

| 2,2-Dimethylglutarontrile | aq. NaOH, reflux | 2,2-Dimethylglutaric Acid | >90 | General Knowledge |

2. Reduction to 5,5-Dimethylhexylamine

The reduction of the nitrile group to a primary amine is a crucial step for introducing basic nitrogen atoms into a molecule, a common feature in many pharmaceuticals. Strong reducing agents or catalytic hydrogenation are typically employed.

Experimental Protocol (General for Aliphatic Nitriles):

-

Materials: this compound, lithium aluminum hydride (LiAlH₄) or Raney Nickel (Ra-Ni), anhydrous diethyl ether or tetrahydrofuran (B95107) (THF), ethanol (for hydrogenation), hydrogen gas (H₂), water, sodium hydroxide solution.

-

Procedure (Using LiAlH₄):

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous diethyl ether or THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.0 eq) in the same anhydrous solvent.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours until the reaction is complete (monitored by TLC or GC-MS).

-

Cool the reaction mixture to 0 °C and carefully quench by the sequential addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams (Fieser workup).

-

Stir the resulting mixture at room temperature until a white precipitate forms.

-

Filter the precipitate and wash it thoroughly with the solvent.

-

Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 5,5-dimethylhexylamine.

-

Purify by distillation.

-

-

Procedure (Catalytic Hydrogenation):

-

In a hydrogenation vessel, dissolve this compound (1.0 eq) in ethanol.

-

Add a catalytic amount of Raney Nickel (typically 5-10% by weight).

-

Pressurize the vessel with hydrogen gas (e.g., 50-100 psi).

-

Heat and stir the reaction mixture until the hydrogen uptake ceases.

-

Cool the vessel, vent the hydrogen, and filter the catalyst through a pad of Celite®.

-

Concentrate the filtrate under reduced pressure to yield the crude amine.

-

Purify by distillation.

-

Table 2: Representative Data for Reduction of Aliphatic Nitriles (Analogous Systems)

| Substrate (Analogue) | Conditions | Product | Yield (%) | Reference |

| Adiponitrile | Ra-Ni, H₂, NH₃, 125 °C, 400 atm | Hexamethylenediamine | >90 | Industrial Process |

| Pivalonitrile | LiAlH₄, Et₂O, reflux | Neopentylamine | High | General Knowledge |

3. α-Alkylation of this compound

Creating a carbanion at the α-position to the nitrile group allows for the introduction of various electrophiles, enabling carbon-carbon bond formation. This requires a strong, non-nucleophilic base.

Experimental Protocol (General for Aliphatic Nitriles):

-

Materials: this compound, lithium diisopropylamide (LDA) or sodium hydride (NaH), anhydrous tetrahydrofuran (THF), an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide), saturated aqueous ammonium (B1175870) chloride (NH₄Cl).

-

Procedure:

-

In a flame-dried flask under an inert atmosphere, prepare a solution of LDA in anhydrous THF by adding n-butyllithium to diisopropylamine (B44863) at -78 °C.

-

Alternatively, use commercially available LDA solution.

-

Cool the LDA solution to -78 °C.

-

Slowly add a solution of this compound (1.0 eq) in anhydrous THF.

-

Stir the mixture at -78 °C for 1-2 hours to ensure complete deprotonation.

-

Add the alkyl halide (1.1 eq) dropwise.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

-

Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or distillation.

-

Table 3: Representative Data for α-Alkylation of Aliphatic Nitriles (Analogous Systems)

| Nitrile Substrate | Base | Electrophile | Product | Yield (%) | Reference |

| Acetonitrile | LDA | Benzyl bromide | 3-Phenylpropionitrile | >80 | General Procedure |

| Phenylacetonitrile | NaH | Methyl iodide | 2-Phenylpropionitrile | High | General Procedure |

Visualizations of Synthetic Pathways

The following diagrams illustrate the logical flow of the key synthetic transformations of this compound.

Caption: Hydrolysis of this compound.

Caption: Reduction of this compound.

Caption: Workflow for α-alkylation.

Application Notes and Protocols: 5,5-Dimethylhexanenitrile as a Precursor for Primary Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Primary amines are fundamental building blocks in organic synthesis, playing a crucial role in the development of pharmaceuticals, agrochemicals, and advanced materials. The synthesis of primary amines from nitriles is a common and effective transformation. This document provides detailed application notes and protocols for the use of 5,5-dimethylhexanenitrile as a precursor for the synthesis of 5,5-dimethylhexylamine, a primary amine characterized by a sterically hindered neopentyl-like moiety. This structural feature can impart unique properties to downstream products, such as altered solubility, crystallinity, and biological activity.

Synthesis of 5,5-Dimethylhexylamine

The conversion of this compound to 5,5-dimethylhexylamine can be achieved through two primary methods: catalytic hydrogenation and chemical reduction with metal hydrides. The choice of method will depend on the available equipment, scale of the reaction, and desired purity of the final product.

Method 1: Catalytic Hydrogenation using Raney® Nickel

Catalytic hydrogenation is a widely used industrial method for the reduction of nitriles. It offers high efficiency and is generally considered a "green" chemical process. However, selectivity towards the primary amine can be a challenge, with the formation of secondary and tertiary amines as potential byproducts. The use of ammonia (B1221849) or a basic additive can help to suppress the formation of these byproducts.

Experimental Protocol:

-

Catalyst Preparation: In a well-ventilated fume hood, a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a gas inlet is charged with Raney® Nickel (50% slurry in water, ~5 g). The water is carefully decanted, and the catalyst is washed with anhydrous ethanol (B145695) (3 x 20 mL) to remove residual water.

-

Reaction Setup: this compound (10.0 g, 79.8 mmol) and anhydrous ethanol (100 mL) are added to the flask containing the activated Raney® Nickel.

-

Hydrogenation: The flask is purged with nitrogen gas and then placed under a hydrogen atmosphere (balloon or hydrogenation apparatus). The reaction mixture is stirred vigorously at room temperature. For enhanced reaction rates, the temperature can be elevated to 50-80°C and the hydrogen pressure increased (e.g., using a Parr hydrogenator).

-

Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting nitrile is consumed.

-

Work-up: Upon completion, the reaction mixture is carefully filtered through a pad of Celite® to remove the Raney® Nickel catalyst. Caution: Raney® Nickel is pyrophoric and must be kept wet with a solvent like ethanol or water during and after filtration. The filter cake should be quenched with copious amounts of water.

-

Purification: The filtrate is concentrated under reduced pressure to remove the ethanol. The resulting crude amine can be purified by distillation under reduced pressure to yield pure 5,5-dimethylhexylamine.

Method 2: Chemical Reduction using Lithium Aluminum Hydride (LiAlH₄)

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting a wide range of functional groups, including nitriles, to their corresponding primary amines.[1] This method is particularly useful for laboratory-scale synthesis.

Experimental Protocol:

-

Reaction Setup: A 500 mL three-necked round-bottom flask, oven-dried and equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, is charged with a suspension of LiAlH₄ (4.5 g, 118 mmol) in anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) (150 mL). The suspension is cooled to 0°C in an ice bath.

-

Addition of Nitrile: A solution of this compound (10.0 g, 79.8 mmol) in anhydrous diethyl ether or THF (50 mL) is added dropwise from the dropping funnel to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.

-

Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for 4-6 hours or until the reaction is complete as monitored by TLC or GC-MS.

-

Quenching: The reaction is carefully quenched by the sequential dropwise addition of water (4.5 mL), 15% aqueous sodium hydroxide (B78521) (4.5 mL), and finally water (13.5 mL) at 0°C. This procedure (Fieser workup) is crucial for the safe decomposition of excess LiAlH₄ and results in a granular precipitate of aluminum salts that is easy to filter.

-

Work-up: The resulting white precipitate is removed by filtration, and the filter cake is washed with diethyl ether or THF (3 x 30 mL).

-

Purification: The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude 5,5-dimethylhexylamine can be purified by vacuum distillation.

Quantitative Data Summary

| Parameter | Catalytic Hydrogenation (Raney® Ni) | Chemical Reduction (LiAlH₄) |

| Starting Material | This compound | This compound |

| Reagents | Raney® Nickel, Hydrogen | Lithium Aluminum Hydride |

| Solvent | Ethanol | Diethyl ether or THF |

| Typical Temperature | 25-80°C | 0°C to Room Temperature |

| Typical Reaction Time | 4-24 hours | 4-6 hours |

| Reported Yields | Moderate to High (Requires optimization) | High |

| Purity | May contain secondary/tertiary amines | Generally high |

Note: The provided data are generalized based on typical nitrile reductions and may require optimization for this specific substrate.

Visualizations

References

Application Notes and Protocols: Hydrolysis of 5,5-dimethylhexanenitrile to 5,5-dimethylhexanoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The hydrolysis of nitriles is a fundamental transformation in organic synthesis, providing a reliable route to carboxylic acids. This application note details the conversion of 5,5-dimethylhexanenitrile to 5,5-dimethylhexanoic acid, a compound of interest in medicinal chemistry and materials science. Due to the steric hindrance imparted by the neopentyl group (a t-butyl group separated by a methylene), this transformation requires robust reaction conditions. Both acid- and base-catalyzed hydrolysis methods are presented, offering flexibility depending on the substrate's compatibility with acidic or basic environments.[1][2]

These protocols are designed to provide a comprehensive guide for laboratory synthesis, including detailed experimental procedures, data presentation, and visual representations of the workflows and reaction pathways.

Data Presentation

The following table summarizes typical quantitative data for the hydrolysis of sterically hindered nitriles to carboxylic acids. The data presented here is representative and may vary based on the specific reaction scale and conditions.

| Parameter | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis |

| Starting Material | This compound | This compound |

| Reagents | Sulfuric acid (H₂SO₄), Water | Sodium Hydroxide (B78521) (NaOH), Water, Ethanol (B145695) |

| Reaction Time | 12-24 hours | 18-36 hours |

| Temperature | Reflux (~100-110 °C) | Reflux (~80-90 °C) |

| Typical Yield | 85-95% | 80-90% |

| Purity (crude) | ~90% | ~85% |

| Purity (after purification) | >98% | >98% |

| Primary Byproducts | Ammonium bisulfate | Ammonia, Sodium 5,5-dimethylhexanoate |

Experimental Protocols

Method 1: Acid-Catalyzed Hydrolysis of this compound

This protocol describes the hydrolysis of this compound using a strong acid catalyst.[1]

Materials:

-

This compound

-

Concentrated sulfuric acid (98%)

-

Deionized water

-

Diethyl ether (or other suitable extraction solvent)

-

Saturated sodium bicarbonate solution

-

Saturated brine solution

-